

tautomeric forms of indazole compounds

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Compound of Interest

Compound Name: 3,5-Dichloro-1H-indazole

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Abstract

Indazole, a bicyclic heteroaromatic system, is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous approved therapeutics.[1][2][3] A profound understanding of its fundamental chemical properties is paramount for the rational design of novel drug candidates. Central to the chemistry of indazole is the phenomenon of annular tautomerism, the equilibrium between the 1H- and 2H-tautomeric forms. This guide provides a comprehensive exploration of indazole tautomerism, delving into the structural nuances, the intricate factors governing the tautomeric equilibrium, and the critical implications for drug discovery and development. We will dissect the experimental and computational methodologies employed to characterize and predict tautomeric preference, offering field-proven insights to navigate the complexities of this versatile scaffold.

The Fundamental Dichotomy: 1H- and 2H-Indazole Tautomers

Indazole is a fused aromatic heterocyclic system comprising a benzene ring fused to a pyrazole ring.[1][4] This arrangement gives rise to two primary annular tautomers: 1H-indazole and 2H-indazole, which differ in the position of the proton on the nitrogen atoms of the pyrazole ring.[2][5] A third, less common tautomer, 3H-indazole, is also possible but is generally not a significant contributor to the equilibrium under normal conditions.[6]

- 1H-Indazole: This tautomer possesses a benzenoid structure and is generally the more thermodynamically stable form.[2][5][6][7][8] The free energy of the 1H-tautomer is

approximately 2.3 kcal/mol lower than that of the 2H-tautomer, making it the predominant form in most cases.^[6]

- 2H-Indazole: This tautomer has an ortho-quinoid structure and is typically less stable than its 1H counterpart.^[7] Despite its lower intrinsic stability, the 2H-tautomer plays a crucial role in the biological activity of many indazole-containing compounds.

The tautomeric equilibrium is not static and can be influenced by a variety of factors, including the nature and position of substituents, the solvent, pH, and temperature. This dynamic interplay between the two forms has profound consequences for the molecule's physical, chemical, and biological properties.^[1]

Caption: The tautomeric equilibrium between the more stable 1H-indazole and the less stable 2H-indazole.

Factors Governing the Tautomeric Equilibrium: A Deeper Dive

The delicate balance between the 1H and 2H tautomers can be tipped by several key factors. A thorough understanding of these influences is critical for predicting and controlling the tautomeric preference of a given indazole derivative.

The Role of Substituents

The electronic nature and position of substituents on the indazole ring can significantly impact the relative stabilities of the tautomers. While the 1H-tautomer is generally favored, certain substitution patterns can shift the equilibrium towards the 2H form. For instance, theoretical studies have suggested that in some substituted indazoles, the 2H-tautomer can become more stable than the 1H form.^[9]

Solvent Effects: The Power of the Medium

The polarity and hydrogen-bonding capabilities of the solvent play a crucial role in dictating the tautomeric equilibrium.^[10] A study on the solvatochromism of indazole revealed that the tautomeric equilibrium is sensitive to the surrounding medium.^[11] While tautomerization to 2H-indazole in the ground state was not observed to be driven by an increase in medium dipolarity, the solvent can influence the dimerization of indazole, which in turn could affect the tautomeric

preference.[11] In some cases, polar solvents can stabilize the 2H-tautomer through intermolecular hydrogen bonding.[12]

The Influence of pH

The acidity or basicity of the medium can also affect the tautomeric equilibrium, particularly for indazoles with ionizable functional groups. The protonation state of the indazole ring can favor one tautomer over the other. It's important to note that 2H-indazole derivatives are generally stronger bases than their 1H counterparts.[6]

Analytical Characterization of Indazole Tautomers: An Experimental Toolkit

Distinguishing between the 1H and 2H tautomers requires a combination of spectroscopic and analytical techniques. Each method provides unique structural information, and a multi-pronged approach is often necessary for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the tautomeric form of indazoles.[13] Both ^1H and ^{13}C NMR provide distinct spectral signatures for the 1H and 2H isomers.[14][15] Advanced 2D NMR techniques, such as NOESY and HMBC, can be particularly useful in resolving the structures of N-alkylated regioisomers.[16][17]

Table 1: Key Spectroscopic Data for Distinguishing 1H- and 2H-Indazoles[13]

Spectroscopic Technique	1H-Indazole	2H-Indazole
¹ H NMR (Chemical Shift)	Distinct patterns for aromatic protons	Different chemical shifts for aromatic protons compared to 1H-isomer
¹³ C NMR (Chemical Shift)	Unique chemical shifts for carbon atoms in the heterocyclic ring	Discernible differences in carbon chemical shifts from the 1H-isomer
UV-Vis Spectroscopy (λ _{max})	Typically absorbs at shorter wavelengths	Absorbs more strongly and at longer wavelengths[18][19]
Infrared (IR) Spectroscopy	Characteristic N-H stretching frequencies	Different N-H stretching frequencies and fingerprint region

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy offers a straightforward method to differentiate between the two tautomers based on their distinct absorption profiles.[13] As a general rule, 2H-indazoles exhibit stronger absorption at longer wavelengths compared to their 1H counterparts.[18][19] This difference in absorption is a direct consequence of their differing electronic structures.

X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides definitive structural information, allowing for the unambiguous determination of the tautomeric form in the solid state. This technique provides precise bond lengths and angles, leaving no doubt as to the position of the proton on the nitrogen atom.

Computational Chemistry: Predicting Tautomeric Stability

In addition to experimental methods, computational chemistry has emerged as a powerful tool for predicting the relative stabilities of indazole tautomers.[9][20] Density Functional Theory (DFT) calculations, for example, can be used to calculate the energies of the different tautomers and thus predict the predominant form.[21] These theoretical studies can provide

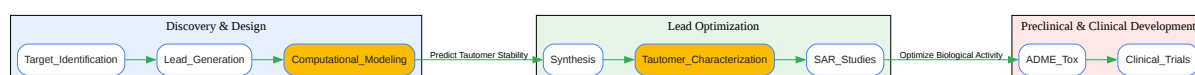
valuable insights early in the drug discovery process, helping to guide synthetic efforts. Computational models have shown that while the 1H-tautomer is generally more stable, the energy difference can be small, and in some substituted systems, the 2H-tautomer can be the more stable form.[9]

The Implications of Tautomerism in Drug Discovery and Development

The tautomeric state of an indazole-containing drug molecule can have a profound impact on its pharmacological properties, including its binding affinity to the target protein, its pharmacokinetic profile, and its overall efficacy.

Impact on Biological Activity

The specific tautomeric form of an indazole derivative can be critical for its interaction with a biological target. The different hydrogen bonding patterns and overall shape of the 1H and 2H tautomers can lead to significant differences in binding affinity. For example, in the context of kinase inhibitors, the tautomeric equilibrium of the indazolinone ring system has been shown to influence inhibitory potency.[22] Several FDA-approved drugs, such as Axitinib, Entrectinib, and Niraparib, feature the indazole scaffold, highlighting its therapeutic importance.[1] The indazole core is a key pharmacophore in the development of inhibitors for various kinases, including tyrosine kinases and serine/threonine kinases.[23][24]



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Caption: A generalized workflow for drug development, highlighting the critical stages of tautomer prediction and characterization.

Challenges in Synthesis and Characterization

The synthesis of indazole derivatives can often lead to a mixture of the N-1 and N-2 substituted isomers.[13] The regioselective synthesis of a single, desired tautomer can be a significant synthetic challenge.[3] A variety of synthetic strategies have been developed to favor the formation of one isomer over the other.[7][25][26][27] Careful control of reaction conditions, including the choice of base and solvent, is often necessary to achieve high regioselectivity.[8]

Experimental Protocols: A Practical Guide

Protocol for NMR Analysis of Indazole Tautomers

- **Sample Preparation:** Dissolve approximately 5-10 mg of the indazole compound in a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$) in an NMR tube.
- **1H NMR Acquisition:** Acquire a standard 1H NMR spectrum. Pay close attention to the chemical shifts and coupling patterns of the aromatic protons and the N-H proton.
- **^{13}C NMR Acquisition:** Acquire a proton-decoupled ^{13}C NMR spectrum to observe the chemical shifts of the carbon atoms in the indazole ring system.
- **2D NMR (if necessary):** If the 1D spectra are ambiguous, perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish connectivity and confirm the tautomeric form. For N-substituted indazoles, a NOESY experiment can be particularly helpful in determining the regiochemistry.
- **Data Analysis:** Compare the observed chemical shifts and coupling constants with literature values for known 1H- and 2H-indazoles to assign the tautomeric structure.

Protocol for UV-Vis Spectroscopic Analysis

- **Sample Preparation:** Prepare a dilute solution of the indazole compound in a suitable UV-transparent solvent (e.g., methanol, acetonitrile) at a known concentration (typically in the micromolar range).[13]
- **Spectrum Acquisition:** Record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).
- **Data Analysis:** Identify the wavelength of maximum absorbance (λ_{max}). Compare the λ_{max} and the overall shape of the spectrum to reference spectra of known 1H- and 2H-indazoles.

Conclusion

The tautomerism of indazole compounds is a multifaceted phenomenon with profound implications for their chemical and biological properties. A comprehensive understanding of the factors that govern the tautomeric equilibrium is essential for the rational design and development of novel indazole-based therapeutics. By leveraging a combination of advanced analytical techniques and computational modeling, researchers can effectively characterize and predict the tautomeric preference of these versatile molecules, thereby accelerating the discovery of new and improved medicines.

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